molecular formula C14H15F3N2O5 B3020407 methyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate, trifluoroacetic acid CAS No. 2126160-02-7

methyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate, trifluoroacetic acid

Cat. No.: B3020407
CAS No.: 2126160-02-7
M. Wt: 348.278
InChI Key: VAAKSBFISXOHDA-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate, trifluoroacetic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique benzazepine structure, which is a bicyclic system containing both a benzene ring and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the benzazepine core. This can be achieved through the condensation of aniline derivatives with cyclic ketones under acidic conditions, followed by reduction and functional group transformations to introduce the amino and oxo functionalities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography. The trifluoroacetic acid component is often introduced in the final steps to ensure stability and solubility of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxo group can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

The major products formed from these reactions include various substituted benzazepines, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The benzazepine core is known to interact with various biological targets, making it a valuable scaffold in drug discovery.

Medicine

In medicine, compounds related to methyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate are investigated for their therapeutic potential. They may exhibit activities such as anti-inflammatory, analgesic, or neuroprotective effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the oxo group can participate in redox reactions. The trifluoroacetic acid moiety enhances the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
  • 3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid

Uniqueness

Compared to similar compounds, methyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate, trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety. This addition enhances its chemical stability and solubility, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

methyl 3-amino-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.C2HF3O2/c1-17-12(16)8-3-5-10-7(6-8)2-4-9(13)11(15)14-10;3-2(4,5)1(6)7/h3,5-6,9H,2,4,13H2,1H3,(H,14,15);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAKSBFISXOHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C(CC2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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